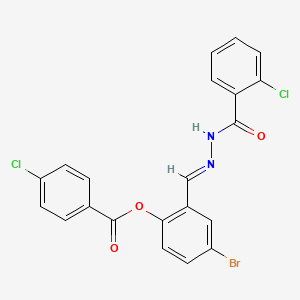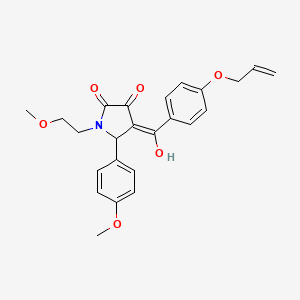![molecular formula C22H25NO8 B12013360 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12013360.png)
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, so let’s break it down. Its systematic name is (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione . Here’s a brief introduction:
Chemical Formula: CHO
IUPAC Name: this compound
Structure: It contains a pyrrolidine ring, a furan ring, and various substituents.
Métodos De Preparación
Synthetic Routes:
Condensation Reaction:
Industrial Production:
Análisis De Reacciones Químicas
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: Reduction of the carbonyl group in the pyrrolidine ring can yield the corresponding alcohol.
Substitution: The methoxy groups can be substituted under appropriate conditions.
Common Reagents: Oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and Lewis acids (e.g., AlCl).
Major Products: Various derivatives with modified substituents.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential bioactivity (e.g., antitumor, antioxidant).
Medicine: No direct medical applications yet, but research continues.
Industry: Limited industrial applications; mainly used in research and development.
Mecanismo De Acción
Targets: The compound may interact with enzymes, receptors, or cellular pathways.
Pathways: Further studies needed to elucidate specific mechanisms.
Comparación Con Compuestos Similares
Uniqueness: Its combination of furan, pyrrolidine, and methoxy groups sets it apart.
Similar Compounds: Related compounds include other pyrrolidines, furans, and phenolic derivatives.
Remember, this compound’s complexity offers exciting research opportunities, and its applications may evolve as our understanding grows
Propiedades
Fórmula molecular |
C22H25NO8 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H25NO8/c1-27-9-6-8-23-18(13-11-15(28-2)21(30-4)16(12-13)29-3)17(20(25)22(23)26)19(24)14-7-5-10-31-14/h5,7,10-12,18,25H,6,8-9H2,1-4H3 |
Clave InChI |
CCDBFXHAKUYTGW-UHFFFAOYSA-N |
SMILES canónico |
COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013288.png)

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013306.png)



![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12013341.png)
![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013351.png)
![(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12013352.png)
![N-(2-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12013359.png)




